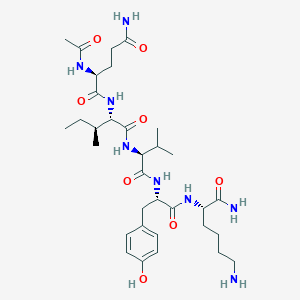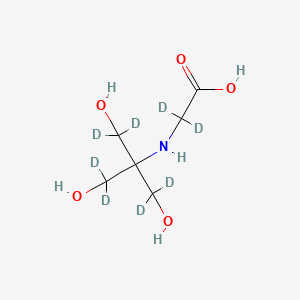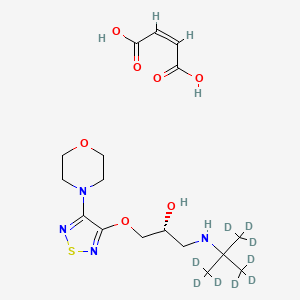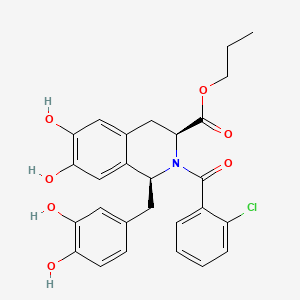
Acetyl-PHF5 amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-PHF5 amide is an amyloidogenic protein tau peptide. This compound is known for its ability to polymerize into filamentous structures, which are significant in the study of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-PHF5 amide typically involves the amidation of esters with sodium amidoboranes (NaNHRBH3, R = H, Me) at room temperature without the use of catalysts or other reagents. This method is rapid, chemoselective, and features quantitative conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of electrosynthesis, which is a greener and more sustainable method for the preparation of amides .
化学反応の分析
Types of Reactions
Acetyl-PHF5 amide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium amidoboranes and esters. The reactions are typically carried out at room temperature and do not require catalysts .
Major Products Formed
The major products formed from these reactions are primary and secondary amides, which are significant in various applications in medicine, biochemistry, and materials science .
科学的研究の応用
Acetyl-PHF5 amide has several scientific research applications, including:
Chemistry: Used in the study of amide bond formation and polymerization processes.
Biology: Significant in the study of protein aggregation and neurodegenerative diseases.
Medicine: Potential therapeutic applications in the treatment of diseases involving protein aggregation.
Industry: Used in the development of materials with specific polymerization properties .
作用機序
Acetyl-PHF5 amide exerts its effects by polymerizing into filamentous structures. This polymerization process is influenced by the solvent in which the peptides are dissolved. The compound targets neuronal signaling pathways and tau proteins, which are crucial in the study of neurodegenerative diseases .
類似化合物との比較
Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
Acetyl-PHF5 amide is unique due to its specific ability to polymerize into filamentous structures, which is not commonly observed in other similar compounds. This property makes it particularly valuable in the study of protein aggregation and neurodegenerative diseases .
特性
分子式 |
C33H54N8O8 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C33H54N8O8/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46)/t19-,23-,24-,25-,27-,28-/m0/s1 |
InChIキー |
SPIIXBKBWNHCRE-ORJWZPQUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
